Benzylic Thiol vs. Aromatic Thiophenol: Methylene Spacer Alters Thiol pKa by Approximately 3–4 Orders of Magnitude
4-(Diethylamino)-benzenemethanethiol contains a benzylic thiol (-CH2SH) group, whereas the commercially common analog 4-(diethylamino)benzenethiol (CAS 4946-24-1) is an aromatic thiophenol (-SH directly on ring). Class-level pKa data indicate that benzylic thiols exhibit pKa values in the range of 9.5–10.5, compared to aromatic thiophenols at 6.5–7.5 [1]. This ~1000-fold difference in acidity constant directly impacts nucleophilicity at neutral pH: the benzylic thiol is predominantly protonated and thus a stronger nucleophile for SN2 reactions, while the thiophenol is largely deprotonated and better suited for electrophilic trapping [2]. The methylene spacer also reduces resonance stabilization of the thiolate anion, making the target compound less prone to aerobic oxidation than its thiophenol counterpart—an important stability consideration for storage and reaction design.
| Evidence Dimension | Thiol pKa (acidity constant) |
|---|---|
| Target Compound Data | pKa ~9.5–10.5 (benzylic thiol, class-level range) |
| Comparator Or Baseline | 4-(Diethylamino)benzenethiol: pKa ~6.5–7.5 (aromatic thiophenol, class-level range) |
| Quantified Difference | ΔpKa ≈ 3–4 units (~1000- to 10,000-fold difference in Ka) |
| Conditions | Aqueous solution; class-level pKa values compiled from Bordwell and related compilations |
Why This Matters
For procurement decisions, selecting the benzenemethanethiol derivative over the more widely available thiophenol analog directly determines whether the thiol will act as a nucleophile (benzylic) or an electrophile trap (thiophenolate) in downstream reactions.
- [1] Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. [Class pKa ranges for benzylic and aromatic thiols.] View Source
- [2] Pearson, R. G., & Songstad, J. (1967). Application of the Principle of Hard and Soft Acids and Bases to Organic Chemistry. Journal of the American Chemical Society, 89(8), 1827–1836. [Nucleophilicity trends for thiols and thiolates.] View Source
